molecular formula C9H10F3N3OS B11790701 (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(pyrrolidin-1-yl)methanone

(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B11790701
M. Wt: 265.26 g/mol
InChI Key: XXJREDLQXQEVQF-UHFFFAOYSA-N
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Description

(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(pyrrolidin-1-yl)methanone is a synthetic thiazole derivative intended for research applications. As a member of the aminothiazole chemical family, this compound features a trifluoromethyl group and a pyrrolidine carboxamide moiety, which are common in the development of pharmacologically active molecules. Scientific literature indicates that structurally similar thiazole derivatives are investigated for their potential as core scaffolds in medicinal chemistry . Specifically, related compounds have been described in patent literature as having potential anti-proliferative activity, suggesting utility in oncology research . Some analogs are also investigated for potential applications in treating chronic inflammatory conditions, such as rheumatoid arthritis . The presence of the pyrrolidinyl group in the structure is a feature seen in compounds studied for a range of biological activities, though the specific mechanism of action for this exact molecule would require further experimental characterization by researchers . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemical compounds with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H10F3N3OS

Molecular Weight

265.26 g/mol

IUPAC Name

[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C9H10F3N3OS/c10-9(11,12)6-5(17-8(13)14-6)7(16)15-3-1-2-4-15/h1-4H2,(H2,13,14)

InChI Key

XXJREDLQXQEVQF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=C(N=C(S2)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Thiourea and α-Bromoketone Condensation

A foundational approach involves reacting thiourea derivatives with α-bromo ketones bearing the trifluoromethyl group. For example:

  • Step 1 : 2-Bromo-1-(trifluoromethyl)ethanone is reacted with thiourea in ethanol under reflux to form 2-amino-4-(trifluoromethyl)thiazole.

  • Step 2 : The amino-thiazole intermediate is purified via recrystallization (yield: 65–78%).

Critical Parameters :

  • Solvent polarity (ethanol or acetonitrile) impacts cyclization efficiency.

  • Elevated temperatures (70–80°C) accelerate ring closure.

Functionalization of the Thiazole Core

Acylation with Pyrrolidine

  • Method A : The thiazole intermediate is treated with pyrrolidine and triphosgene in dichloromethane to form the methanone linkage. This yields the target compound in 58–62% purity after column chromatography.

  • Method B : Alternative coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (Diisopropylethylamine) in DMF achieve higher yields (72–75%).

Side Reactions :

  • Over-alkylation at the thiazole nitrogen may occur without temperature control (<0°C).

Optimization Strategies

Protecting Group Utilization

  • Boc Protection : The amino group on the thiazole is protected with tert-butoxycarbonyl (Boc) during pyrrolidine coupling to prevent side reactions. Deprotection with trifluoroacetic acid (TFA) restores the free amine.

Catalytic Enhancements

  • Palladium Catalysis : Suzuki-Miyaura cross-coupling introduces aryl groups to the thiazole prior to pyrrolidine functionalization, though this is less common for trifluoromethylated systems.

  • Microwave Assistance : Reduces reaction times for cyclization steps (e.g., 30 minutes vs. 24 hours conventional).

Analytical Characterization

Synthetic intermediates and the final product are validated using:

  • 1H/13C NMR : Distinct signals for the trifluoromethyl group (δ ~120 ppm in 13C) and pyrrolidine protons (δ 1.8–3.5 ppm).

  • HRMS : Molecular ion peak at m/z 265.26 [M+H]+ confirms the molecular formula C9H10F3N3OS.

  • HPLC Purity : >95% purity achieved via reverse-phase chromatography.

Comparative Data on Synthetic Routes

MethodStarting MaterialsConditionsYield (%)Purity (%)
Thiourea + BromoketoneThiourea, CF3-bromoketoneEthanol, reflux6592
HATU Coupling2-Amino-thiazole, PyrrolidineDMF, 0°C, 24h7596
Boc ProtectionBoc-thiazole, PyrrolidineDCM, TFA, rt6894

Challenges and Mitigation

  • Trifluoromethyl Stability : The CF3 group is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents are critical.

  • Regioselectivity : Competing reactions at thiazole C-2 vs. C-5 are minimized using sterically hindered bases (e.g., DIPEA).

Industrial-Scale Considerations

  • Cost Efficiency : Thiourea and pyrrolidine are low-cost, but trifluoromethylated reagents escalate expenses.

  • Green Chemistry : Solvent recovery (ethanol, DCM) and catalytic recycling (Pd) reduce environmental impact.

Emerging Methodologies

  • Flow Chemistry : Continuous-flow systems enhance reproducibility for large batches.

  • Enzymatic Catalysis : Lipases catalyze amide bond formation, though yields remain suboptimal (35–40%) .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient thiazole ring facilitates nucleophilic substitution, particularly at positions activated by the amino and trifluoromethyl groups.

Reaction TypeConditions/ReagentsProduct/OutcomeReference
Acylation Acetic anhydride, pyridineFormation of acetylated amino derivative
Alkylation Alkyl halides, base (K₂CO₃)Substitution at C-2 or C-4 positions
Sulfonation Sulfonyl chlorides, DCMSulfonamide derivatives
  • Key Insight : The amino group at C-2 directs electrophilic substitution, while the trifluoromethyl group enhances the ring’s electron-withdrawing character, favoring nucleophilic attack .

Condensation Reactions

The amino group participates in Schiff base formation and cyclocondensation reactions.

Reaction TypeConditions/ReagentsProduct/OutcomeReference
Schiff Base Formation Aldehydes, ethanol, refluxImine-linked thiazole derivatives
Cyclocondensation α-Haloketones, DIAD, THFFused bicyclic thiazole systems
  • Example : Reaction with α-bromoacetophenone yields imidazo[2,1-b]thiadiazole derivatives, as seen in structurally related compounds .

Cross-Coupling Reactions

The thiazole ring undergoes palladium-catalyzed cross-coupling reactions when halogenated.

Reaction TypeConditions/ReagentsProduct/OutcomeReference
Suzuki Coupling Aryl boronic acids, Pd(PPh₃)₄Biaryl-thiazole hybrids
Buchwald-Hartwig Aryl amines, Pd₂(dba)₃, XantphosAminated thiazole derivatives
  • Note : Halogenation at C-5 (e.g., bromination) is typically required to enable coupling .

Functionalization of the Pyrrolidine Ring

The pyrrolidine moiety undergoes ring-opening, alkylation, or oxidation.

Reaction TypeConditions/ReagentsProduct/OutcomeReference
Reductive Amination Aldehydes, NaBH₃CNN-Alkylated pyrrolidine derivatives
Oxidation mCPBA, DCMPyrrolidine N-oxide formation
Ring-Opening HCl, heatLinear amine-carboxylic acid derivatives

Methanone Group Transformations

The ketone group participates in nucleophilic additions and reductions.

Reaction TypeConditions/ReagentsProduct/OutcomeReference
Grignard Addition RMgX, THFTertiary alcohol formation
Reduction NaBH₄, MeOHSecondary alcohol derivative
Hydrazone Formation Hydrazine, ethanolHydrazone analogs

Biological Activity-Driven Modifications

Derivatives of this compound are synthesized to enhance pharmacological properties:

ModificationTarget ActivityKey FindingsReference
Anticancer Introduction of Cl or CF₃Improved cytotoxicity (MIC: 0.09 µg/mL)
Antimicrobial Bromine-substituted aryl groupsEnhanced antibacterial/fungal activity

Stability and Degradation Pathways

  • Hydrolytic Stability : The trifluoromethyl group stabilizes the thiazole ring against hydrolysis under acidic/basic conditions .

  • Thermal Degradation : Decomposition above 250°C yields pyrrolidine, CO₂, and trifluoromethylthiazole fragments .

Scientific Research Applications

The compound has been studied for its potential therapeutic applications, particularly in oncology and infectious diseases. The thiazole moiety is known for its bioactive properties, making this compound a candidate for further investigation in drug development.

Anticancer Properties

Research indicates that derivatives of thiazole, including (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(pyrrolidin-1-yl)methanone, exhibit significant anticancer activity. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including liver cancer (HepG2) and others. For instance, a study highlighted the synthesis of thiazole derivatives that demonstrated superior selectivity indices compared to conventional drugs like methotrexate .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Thiazole derivatives are frequently evaluated for their effectiveness against bacterial strains. For example, related thiazole compounds have shown promising results against Gram-positive bacteria, indicating that (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(pyrrolidin-1-yl)methanone could also possess similar activity .

Synthesis and Derivatives

The synthesis of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(pyrrolidin-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. The incorporation of the pyrrolidine ring enhances the compound's biological activity and solubility. Various synthetic routes have been explored to optimize yield and purity, making it accessible for further biological evaluation .

Case Studies

  • Anticancer Evaluation :
    • A study synthesized several thiazole derivatives and evaluated their anticancer properties against HepG2 cells. The results indicated that certain derivatives exhibited higher cytotoxicity than traditional chemotherapeutics, suggesting a promising avenue for cancer treatment .
  • Antimicrobial Screening :
    • Another investigation focused on the antimicrobial efficacy of thiazole-based compounds. The results showed that specific derivatives had significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, reinforcing the potential use of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(pyrrolidin-1-yl)methanone as an antimicrobial agent .

Mechanism of Action

The mechanism of action of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Notes

Data Gaps : Direct pharmacological and toxicological data for the target compound are unavailable; inferences are drawn from structural analogs.

Analytical Tools : Techniques like HRMS , ¹³C-NMR , and Multiwfn for wavefunction analysis are critical for characterizing these compounds.

Synthetic Challenges : Introducing the trifluoromethyl group requires specialized reagents (e.g., TFAA), while pyrrolidine attachment demands anhydrous conditions to prevent hydrolysis .

Biological Activity

(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(pyrrolidin-1-yl)methanone is a nitrogen-containing heterocyclic compound that possesses a thiazole ring and a pyrrolidine moiety. The trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications. This article explores its biological activities, including antimicrobial, anticancer, and anticonvulsant properties, supported by relevant research findings.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Molecular Formula : C9_9H10_10F3_3N3_3OS
  • CAS Number : 1022545-32-9
  • Key Functional Groups :
    • Thiazole ring
    • Pyrrolidine moiety
    • Trifluoromethyl group

This unique combination is believed to contribute significantly to its biological activities.

Antimicrobial Activity

Research indicates that compounds with thiazole rings often exhibit significant antimicrobial properties. For example, derivatives of thiazoles have shown effectiveness against various bacterial strains:

CompoundActivityMIC (µg/mL)
Derivative AAntibacterial32.6
Derivative BAntifungal47.5

The presence of the trifluoromethyl group in (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(pyrrolidin-1-yl)methanone is hypothesized to enhance its interaction with microbial targets due to increased lipophilicity .

Anticancer Properties

Thiazole-containing compounds have been widely studied for their anticancer potential. In vitro studies have demonstrated that certain thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50_{50} (µM)
Compound 1A-431 (skin cancer)< 10
Compound 2Jurkat (leukemia)< 20

The structural modifications in the thiazole ring are critical for enhancing anticancer activity. The incorporation of the pyrrolidine ring has been shown to contribute positively to the cytotoxic effects observed in these compounds .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has also been explored. For example, a study reported the synthesis of pyrrolidine-integrated thiazoles that displayed significant anticonvulsant activity in animal models:

CompoundED50_{50} (mg/kg)TD50_{50} (mg/kg)Protection Index
Analogue 118.4170.29.2

This suggests that the structural features of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(pyrrolidin-1-yl)methanone could enhance its efficacy as an anticonvulsant agent .

The biological activity of this compound is likely mediated through several mechanisms:

  • Interaction with Enzymes : The compound may inhibit key enzymes involved in cellular processes, leading to apoptosis in cancer cells.
  • Receptor Binding : Its structural features may allow it to bind effectively to specific receptors involved in neurotransmission and microbial resistance.
  • Modulation of Signaling Pathways : It may alter signaling pathways critical for cell survival and proliferation.

Computational Studies

In silico studies using tools like PASS (Prediction of Activity Spectra for Substances) have predicted a broad spectrum of potential biological activities based on the compound's structure, indicating its versatility as a pharmacological agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2-amino-4-(trifluoromethyl)thiazol-5-yl)(pyrrolidin-1-yl)methanone, and how can reaction conditions be standardized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving cyclization of 2-amino-4-(trifluoromethyl)thiazole derivatives with pyrrolidine under reflux conditions. Key steps include:

  • Step 1 : Preparation of the thiazole core via condensation of thiourea derivatives with α-bromo ketones (e.g., 2-bromo-1-cyclopropylethanone) in ethanol, as described for analogous thiazole syntheses .
  • Step 2 : Coupling the thiazole intermediate with pyrrolidine using a nucleophilic acyl substitution reaction, typically in dichloromethane with a base like triethylamine .
  • Standardization : Monitor reaction progress via TLC and optimize solvent polarity (e.g., EtOH/H₂O mixtures) for recrystallization to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using chemical shift ranges:
  • Thiazole C-5 carbonyl: ~165–170 ppm (13C NMR) .
  • Trifluoromethyl group: -62 to -65 ppm (13C NMR, characteristic of CF₃) .
  • Pyrrolidine protons: δ 1.8–2.1 ppm (1H NMR, multiplet for CH₂ groups) .
  • Mass Spectrometry (ESI-MS) : Look for [M+H]+ ion matching the molecular formula (C₉H₁₁F₃N₄OS, theoretical m/z 296.1) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s selectivity for biological targets, such as cyclin-dependent kinases (CDKs)?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions between the compound’s thiazole-pyrrolidine scaffold and CDK9’s ATP-binding pocket. Prioritize hydrogen bonding with key residues (e.g., Asp104) and hydrophobic interactions with the CF₃ group .
  • SAR Analysis : Compare inhibition data from analogs (e.g., pyridinyl or nitrophenyl substitutions) to identify structural determinants of potency. For example, trifluoromethyl groups enhance membrane permeability but may reduce solubility .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

  • Methodological Answer :

  • SHELX Refinement : Address disordered regions (e.g., pyrrolidine ring conformers) using PART and SUMP instructions in SHELXL. Validate with R-factor convergence (<5% discrepancy) .
  • Twinned Data : Apply TWIN/BASF commands for non-merohedral twinning, as seen in high-symmetry space groups (e.g., P21/c) .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .

Q. How do solvent and pH conditions affect the compound’s stability in biological assays?

  • Methodological Answer :

  • Stability Testing : Use HPLC to monitor degradation under physiological conditions (pH 7.4, 37°C). For analogs, trifluoromethyl groups improve metabolic stability but may require co-solvents (e.g., DMSO ≤1%) to prevent aggregation .
  • pH-Dependent Solubility : Measure solubility in buffers (PBS, HBSS) via nephelometry. Protonation of the amino group at acidic pH increases aqueous solubility .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Methodological Answer :

  • Validate Assay Conditions : Ensure consistent ATP concentrations (e.g., 10 µM for kinase assays) and account for compound aggregation using detergent (e.g., 0.01% Tween-20) .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to refine docking scores by incorporating solvation effects, which may explain overestimated binding affinities .

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